Isobutylammonium chloride
Overview
Description
Isobutylammonium chloride, also known as 2-methylpropan-1-amine hydrochloride, is an organic compound with the molecular formula C4H12ClN. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylammonium chloride can be synthesized through the reaction of isobutylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
C4H11N+HCl→C4H12ClN
The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of isobutylamine and hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Isobutylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak base (isobutylamine) and a strong acid (hydrochloric acid), it can react with bases to form isobutylamine and water.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is isobutanol.
Acid-Base Reactions: The major product is isobutylamine.
Scientific Research Applications
Isobutylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is used in the study of biological processes and as a buffer in biochemical experiments.
Industry: It is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of isobutylammonium chloride involves its ability to act as a source of isobutylamine and chloride ions. In biological systems, it can influence various biochemical pathways by altering the pH and ionic strength of the environment. The chloride ions can participate in ion exchange processes, while the isobutylamine can act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
Isobutylamine Hydrochloride: Similar in structure but differs in its physical properties and reactivity.
Tetrabutylammonium Chloride: A quaternary ammonium salt with different applications and properties.
Uniqueness: Isobutylammonium chloride is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-methylpropylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNBEHEFWDHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-09-8 | |
Record name | Isobutylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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